N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a brominated phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the bromination of 4-methoxybenzamide, followed by the formation of the benzoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring and brominated phenyl group may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
- N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
- N-(3-bromo-2-methylphenyl)-4-methoxybenzamide
Uniqueness
N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that may not be possible with similar compounds.
Properties
Molecular Formula |
C23H18BrN3O4S |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18BrN3O4S/c1-29-16-7-3-13(4-8-16)21(28)27-23(32)25-15-6-10-20-18(12-15)26-22(31-20)14-5-9-19(30-2)17(24)11-14/h3-12H,1-2H3,(H2,25,27,28,32) |
InChI Key |
PIIPPVDPUNCQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.